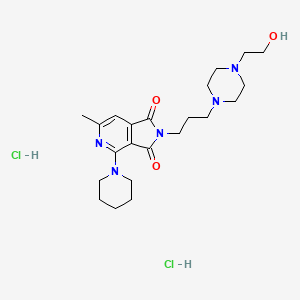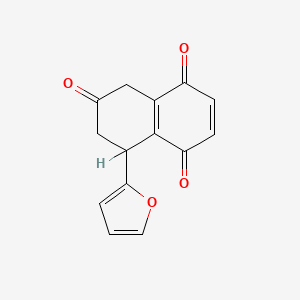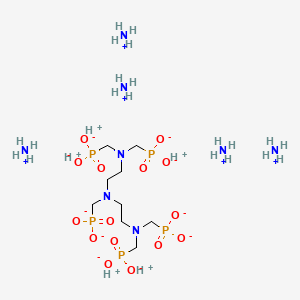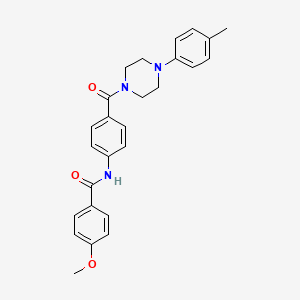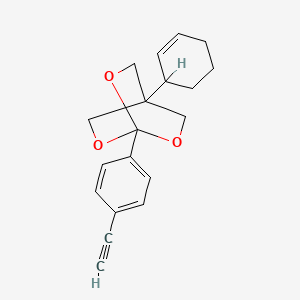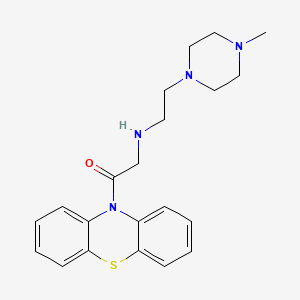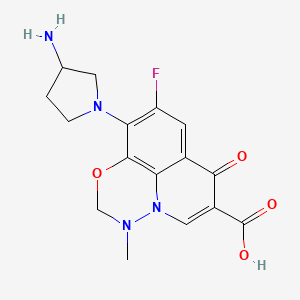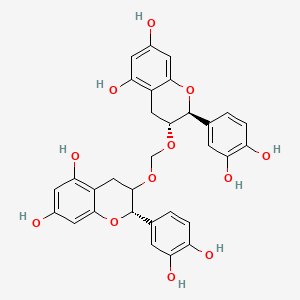
3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジヒドロ-4-(1-フェニルエチル)-2H-ピリド(3,2-b)-1,4-オキサジンは、オキサジン類に属する複素環式化合物です。この化合物は、ピリジン環とオキサジン環が縮合しており、4位にフェニルエチル置換基を有していることが特徴です。
合成方法
合成経路と反応条件
3,4-ジヒドロ-4-(1-フェニルエチル)-2H-ピリド(3,2-b)-1,4-オキサジンの合成は、通常、特定の条件下で適切な前駆体の環化反応を含みます。一般的な方法の1つは、酸触媒の存在下で2-アミノピリジンと適切なアルデヒドまたはケトンを反応させて中間体シッフ塩基を形成し、その後環化反応を起こしてオキサジン環を形成する方法です。
工業的生産方法
この化合物の工業的生産には、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように最適化された、実験室での合成方法が含まれる可能性があります。これには、効率性と持続可能性を高めるために、連続フロー反応器とグリーンケミストリーの原則を使用することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the intermediate Schiff base, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
反応の種類
3,4-ジヒドロ-4-(1-フェニルエチル)-2H-ピリド(3,2-b)-1,4-オキサジンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するN-酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、オキサジン環をより飽和した形に変換することができます。
置換: 親電子置換反応と求核置換反応は、環系のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬を、適切な条件下で使用することができます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はN-酸化物を生成する可能性があり、還元は元の化合物のより飽和した誘導体を生成する可能性があります。
科学研究における用途
3,4-ジヒドロ-4-(1-フェニルエチル)-2H-ピリド(3,2-b)-1,4-オキサジンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について、この化合物が研究されています。
医学: 特に新薬の開発において、治療薬としての可能性に焦点を当てています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用することができます。
科学的研究の応用
3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
3,4-ジヒドロ-4-(1-フェニルエチル)-2H-ピリド(3,2-b)-1,4-オキサジンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に作用して効果を発揮する場合があります。関与する経路には、酵素活性の阻害、受容体機能の調節、または核酸との相互作用が含まれます。
類似の化合物との比較
類似の化合物
ピリド[3,2-b]オキサジン: 類似の環構造を持つが、置換基が異なる化合物。
フェニルエチル置換複素環: 類似の置換基を持つが、環系が異なる化合物。
独自性
3,4-ジヒドロ-4-(1-フェニルエチル)-2H-ピリド(3,2-b)-1,4-オキサジンは、ピリジン環とオキサジン環が縮合し、フェニルエチル置換基を有する、その特有の組み合わせのために独自です。このユニークな構造は、他の類似化合物にはない、特定の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
Pyrido[3,2-b]oxazines: Compounds with similar ring structures but different substituents.
Phenylethyl-substituted heterocycles: Compounds with similar substituents but different ring systems.
Uniqueness
3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is unique due to its specific combination of a pyridine and oxazine ring fused together with a phenylethyl substituent. This unique structure can confer specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
88799-65-9 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
4-(1-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C15H16N2O/c1-12(13-6-3-2-4-7-13)17-10-11-18-14-8-5-9-16-15(14)17/h2-9,12H,10-11H2,1H3 |
InChIキー |
FPDCYBCETUROMC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2CCOC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




